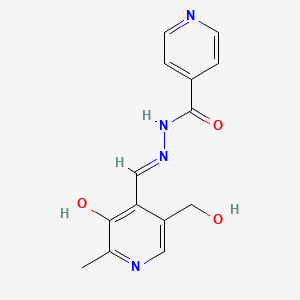

Pyridoxal isonicotinoyl hydrazone

描述

吡哆醛异烟酰肼是一种由吡哆醇(维生素 B6)和异烟酸酰肼衍生的化合物。 该化合物具有亲脂性和无毒性,使其成为各种医疗和工业应用的有希望的候选者 .

准备方法

合成路线和反应条件: 吡哆醛异烟酰肼通常通过吡哆醛和异烟酸酰肼之间的缩合反应合成。 反应在回流条件下于水性或醇性介质中进行 . 反应的一般方案如下:

[ \text{吡哆醛} + \text{异烟酸酰肼} \rightarrow \text{吡哆醛异烟酰肼} ]

工业生产方法: 虽然具体的工业生产方法没有得到广泛的记录,但可以通过优化反应条件(如温度、溶剂选择和反应时间)来扩大合成过程。 使用连续流动反应器和自动化合成系统可以进一步提高生产效率 .

化学反应分析

反应类型: 吡哆醛异烟酰肼会经历各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的氧化物。

还原: 它可以被还原形成肼衍生物。

取代: 酰肼基团可以参与亲核取代反应.

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

主要产物:

氧化: 形成吡哆醛异烟酰氧化物。

还原: 形成吡哆醛异烟酰肼。

取代: 形成取代的酰肼衍生物.

科学研究应用

Iron Chelation Therapy

Iron Overload Conditions

PIH is primarily recognized for its role in treating iron overload conditions, such as thalassemia and refractory anemia. Patients with these conditions often experience excessive iron accumulation due to repeated blood transfusions or increased dietary iron absorption. PIH has shown promise as an effective oral chelation agent, capable of reducing body iron burden to near-normal levels.

- Clinical Studies : Phase II clinical trials have demonstrated the safety and efficacy of oral PIH in various patient populations:

- Mechanism of Action : PIH works by binding excess iron, facilitating its excretion through urine and minimizing organ damage associated with iron overload, particularly in the liver and heart .

Neuroprotective Effects

Cerebral Hemorrhage

Recent studies have highlighted the neuroprotective effects of PIH in models of cerebral hemorrhage. Research indicates that PIH can alleviate ferroptosis—a form of cell death linked to iron overload—and reduce inflammation in neuronal tissues.

- Experimental Findings : In a mouse model of intracerebral hemorrhage, administration of PIH resulted in:

These findings suggest that PIH may serve as a therapeutic agent for preventing neuronal injury following hemorrhagic strokes.

Anticancer Properties

Antiproliferative Activity

PIH and its analogs have been investigated for their antiproliferative effects on various cancer cell lines. Studies indicate that certain PIH derivatives exhibit significantly higher activity than traditional chelators like desferrioxamine.

- Research Insights : A screening of 36 PIH analogs revealed that several compounds demonstrated pronounced antiproliferative activity against neoplastic cells. These analogs were effective at inhibiting cellular proliferation and promoting apoptosis in cancer cells, making them potential candidates for cancer therapy .

Case Studies and Comparative Analysis

作用机制

吡哆醛异烟酰肼主要通过铁螯合发挥作用。它与铁离子结合,形成稳定的络合物,从而阻止铁介导的氧化损伤。 该化合物在铁通过二价金属转运蛋白 1 (DMT1) 穿过膜之前或之后,在酸化内体中拦截铁,无论是在铁还原为亚铁离子 (Fe2+) 之前还是之后 . 这种机制对于预防铁过载和相关的细胞损伤至关重要 .

类似化合物:

- 水杨酰异烟酰肼

- 2-羟基-1-萘酰异烟酰肼

- 吡哆醛苯甲酰肼

- 水杨醛苯甲酰肼

- 2-羟基-1-萘酰苯甲酰肼

比较: 与其他类似化合物相比,吡哆醛异烟酰肼因其高铁螯合效率和低毒性而独树一帜。 它在预防铁介导的氧化损伤方面显示出更好的疗效,并在医学和工业领域拥有更广泛的应用 .

相似化合物的比较

- Salicyloyl isonicotinoyl hydrazone

- 2-Hydroxy-1-naphthaloyl isonicotinoyl hydrazone

- Pyridoxal benzoyl hydrazone

- Salicylaldehyde benzoyl hydrazone

- 2-Hydroxy-1-naphthaloyl benzoyl hydrazone

Comparison: Pyridoxal isonicotinoyl hydrazone is unique due to its high iron chelation efficacy and low toxicity compared to other similar compounds. It shows better efficacy in preventing iron-mediated oxidative damage and has a broader range of applications in medicine and industry .

生物活性

Pyridoxal isonicotinoyl hydrazone (PIH) is an iron chelator that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial, neuroprotective, and anticancer research. This article reviews the significant findings related to the biological activity of PIH, including its mechanisms of action, efficacy in various disease models, and potential therapeutic applications.

1. Antimycobacterial Activity

One of the most notable biological activities of PIH is its potent antimycobacterial effect. Research indicates that PIH and its derivatives can effectively inhibit the growth of Mycobacterium tuberculosis and other mycobacterial strains. A study highlighted the compound 2-pyridylcarboxaldehyde isonicotinoyl hydrazone (PCIH), derived from PIH, which demonstrated nanomolar activity against M. tuberculosis and Mycobacterium bovis bacille Calmette-Guérin (BCG) in vitro and in vivo. The mechanism involves iron chelation, which is essential for mycobacterial growth, but PCIH also acts as a lipophilic vehicle facilitating the transport of its active moiety into cells .

Table 1: Antimycobacterial Activity of PIH Derivatives

| Compound Name | MIC (µM) against M. tuberculosis | Host Cell Toxicity |

|---|---|---|

| PIH | 75 | Minimal |

| PCIH | <1 | Minimal |

2. Neuroprotective Effects

PIH has shown promising results in neurological recovery models. In a study involving cerebral hemorrhagic mice, PIH administration significantly improved neurological outcomes by reducing ferroptosis and inflammation. The compound decreased reactive oxygen species (ROS) production and lipid peroxidation while enhancing the expression of glutathione peroxidase 4, a key enzyme in ferroptosis prevention. Furthermore, PIH reduced pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor alpha .

Table 2: Effects of PIH on Neurological Recovery

| Parameter | Control Group | PIH Treatment Group |

|---|---|---|

| Neurological Deficit Score | High | Low |

| Lipid Peroxidation | Elevated | Reduced |

| ROS Production | High | Decreased |

3. Anticancer Properties

The antiproliferative activity of PIH has been demonstrated across various cancer cell lines. It was found to be more effective than deferoxamine (DFO), a commonly used iron chelator, in inhibiting cell proliferation in vitro. The IC50 values for several PIH analogs were significantly lower than those for DFO, indicating a higher efficacy as potential anticancer agents .

Table 3: Antiproliferative Activity of PIH Analogues

| Compound Name | IC50 (µM) against Cancer Cells |

|---|---|

| PIH | 75 |

| DFO | 22 |

| PCIH | 1 |

The biological activity of PIH is primarily attributed to its ability to chelate iron, which is crucial for various cellular processes including bacterial proliferation and cancer cell growth. By sequestering iron, PIH disrupts these processes, leading to reduced growth rates in pathogenic organisms and cancer cells alike. Additionally, its lipophilic nature allows for better cellular uptake compared to other iron chelators like DFO .

Case Study 1: Mycobacterial Infection

In vivo studies demonstrated that PCIH could significantly reduce bacterial loads in infected mice models compared to controls treated with standard therapies like isoniazid alone. This suggests that combining PCIH with existing treatments could enhance therapeutic efficacy against mycobacterial infections .

Case Study 2: Hemorrhagic Stroke

In a mouse model of intracerebral hemorrhage, treatment with PIH resulted in marked improvements in neurological function, highlighting its potential as a neuroprotective agent following stroke events .

属性

IUPAC Name |

N-[(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c1-9-13(20)12(11(8-19)6-16-9)7-17-18-14(21)10-2-4-15-5-3-10/h2-7,19-20H,8H2,1H3,(H,18,21)/b17-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQYIXOPJPLGCRZ-REZTVBANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=NNC(=O)C2=CC=NC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C(=C1O)/C=N/NC(=O)C2=CC=NC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90877506 | |

| Record name | Pyridoxal 4-Pyridinyl-acyl hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90877506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737-86-0, 83706-03-0 | |

| Record name | Pyridoxal isonicotinoyl hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000737860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridoxal isonicotinoyl hydrazone, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083706030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRIDOXAL ISONICOTINOYL HYDRAZONE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I5AA0JKH0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: PIH primarily acts as an iron chelator. [, , ] This means it binds to iron ions, particularly ferric iron (Fe3+), forming stable complexes. [] This chelation process interferes with iron's availability for essential cellular processes, leading to its antiproliferative effects. []

ANone: PIH, by chelating iron, disrupts several key cellular processes that are dependent on iron:

- Ribonucleotide Reductase Inhibition: Iron is a crucial cofactor for ribonucleotide reductase, an enzyme essential for DNA synthesis. By chelating iron, PIH inhibits this enzyme, leading to reduced DNA synthesis and cell cycle arrest. [, , ]

- Downregulation of Cyclins and cdk2: PIH has been shown to decrease the expression of cyclins and cyclin-dependent kinase 2 (cdk2), crucial regulators of cell cycle progression. This downregulation further contributes to the antiproliferative effect of PIH. []

- Induction of Cell Cycle Arrest and Apoptosis: The combined effects of iron deprivation on DNA synthesis and cell cycle regulation can trigger cell cycle arrest and ultimately lead to apoptosis, a form of programmed cell death. [, , ]

A: Yes, studies have shown that PIH not only prevents iron uptake from transferrin [, ] but also mobilizes iron from intracellular compartments, particularly a compartment termed "band C" which co-migrates with iron-citrate on native PAGE. [] This suggests that PIH can access and chelate iron from specific intracellular pools. [, ]

A: Yes, research suggests that some PIH analogs can redistribute iron within cells. For example, salicylaldehyde p-t-butyl-benzoyl hydrazone was found to redistribute ferritin-bound iron to different intracellular locations. []

A: While iron chelation is the primary mechanism, some research suggests that PIH analogs, such as 3-chloro-N′-(2-hydroxybenzylidene)benzohydrazide (CHBH), can act as lysine-specific histone demethylase 1A inhibitors, potentially affecting gene expression and chromatin structure. []

A: PIH has the molecular formula C14H14N4O3 and a molecular weight of 286.28 g/mol. []

A: PIH exists in a non-planar conformation. Its structure can be described as two planes, one containing the isonicotinoyl ring and the other encompassing the remaining atoms. These two planes are at a dihedral angle of 17.41°. The central C=N-N'-C=O chain adopts an E configuration around the C=N bond of the hydrazone bridge. [] This conformation is stabilized by an intramolecular hydrogen bond between the hydrazone nitrogen atom and the 3-hydroxy group. []

A: Infrared (IR) spectroscopy has been widely used to characterize PIH and its metal complexes. [] IR spectra reveal key structural features of the molecule, including the deprotonation of the phenol group and the involvement of the carbonyl group in iron complexation. [] Nuclear magnetic resonance (NMR) spectroscopy has also been employed to elucidate the structure of PIH and its derivatives. []

A: PIH is susceptible to hydrolysis in aqueous solutions, particularly at elevated temperatures. [] The hydrolysis leads to the cleavage of the hydrazone bond, resulting in degradation. [] The rate of hydrolysis varies with pH, with the lowest rate observed in phosphate buffer at pH 7.0. []

A: Studies have shown that pharmaceutical co-solvents, such as polyethylene glycol 300 (PEG-300) and Cremophor EL, can enhance the stability of PIH in aqueous solutions. [, ] These co-solvents help to maintain the integrity of the hydrazone bond and reduce the rate of hydrolysis. []

A: Yes, computational techniques, including molecular dynamics simulation, molecular docking, density functional theory, and global chemical descriptors, have been employed to study PIH derivatives. [] These studies have provided insights into the interactions between PIH analogs and target proteins, particularly mycobacterium tuberculosis enoyl acyl carrier protein reductase (INHA). []

A: Molecular docking studies have identified PIH analogs with favorable binding affinities to INHA, suggesting their potential as anti-tuberculosis agents. [] Molecular dynamics simulations have also been used to assess the stability of protein-ligand interactions, with some PIH analogs exhibiting superior stability compared to the reference drug rifampin. []

A: The lipophilicity of PIH analogs, often represented by their partition coefficient (log P), plays a critical role in their iron mobilizing ability. [] Studies have shown that PIH analogs with a log P value of approximately 2.8 (P = 630) exhibit maximal activity in releasing iron from reticulocytes. [] Therefore, modifying the structure of PIH analogs to adjust their lipophilicity can significantly impact their iron-chelating properties.

A: Yes, structural modifications can significantly alter the cellular uptake of PIH analogs. Studies on Dp44mT, a potent anti-cancer PIH analog, suggest that the saturated N4 structural motif is crucial for its carrier/receptor-mediated transport into cells. []

A: Substituting pyridoxal with other aromatic aldehydes, such as salicylaldehyde and 2-hydroxy-1-naphthylaldehyde, has resulted in the development of PIH analogs with enhanced antiproliferative activity. [, , ] Notably, hydrazones derived from 2-hydroxy-1-naphthylaldehyde have demonstrated particularly potent antitumor effects. [, ]

A: PIH demonstrates varying stability at different pH levels. Research indicates that PIH is most stable in a pH 7.0 phosphate buffer solution. [] This highlights the importance of pH control in formulations to maintain drug stability.

A: Elevated temperatures accelerate the hydrolysis of PIH in aqueous solutions. [] This emphasizes the need for appropriate storage conditions and formulation strategies to minimize drug degradation over time.

ANone: While specific SHE regulations are beyond the scope of these research articles, it's important to note that the development and use of PIH and its analogs should adhere to all applicable safety regulations and guidelines. Researchers and manufacturers are responsible for ensuring the safe handling, storage, and disposal of these compounds.

A: PIH and several of its analogs have demonstrated effectiveness when administered both intraperitoneally and orally. [, , , ] This oral bioavailability is a significant advantage over other iron chelators like desferrioxamine, which requires parenteral administration. [, ]

A: Studies in rats have shown that PIH administration increases iron excretion in bile, urine, and feces. [] This suggests that PIH facilitates the elimination of chelated iron from the body through multiple excretory pathways.

A: Studies comparing oral and parenteral administration of PIH analogs, such as 108-o and 109-o, have shown that they are more effective at mobilizing hepatocellular iron when given orally compared to parenteral desferrioxamine. []

ANone: A variety of human neoplastic cell lines have been utilized, including:

- Neuroblastoma: SK-N-MC [, , , ], BE-2 []

- Leukemia: CCRF-CEM [, ], K562 [, ]

- Erythroleukemia: MEL cells []

ANone: Rodent models, particularly mice and rats, have been extensively used:

- Hypertransfused Rats: To study iron overload and evaluate the iron-chelating efficacy of PIH analogs. [, , ]

- Iron Hydroxamate-Loaded Mice: To assess the ability of PIH analogs to mobilize and promote the excretion of iron. []

- MCK Mouse Heart Model of Friedreich's Ataxia: To investigate the effects of PIH analogs on cardiac iron loading and hypertrophy. []

A: Yes, as of 1989, Phase II clinical trials were underway to evaluate the safety and efficacy of PIH in patients with transfusional hemosiderosis. []

A: Acute and subchronic toxicity studies in mice and rats have indicated that PIH is generally well tolerated. [] The LD50 values (the dose that is lethal to 50% of the animals tested) for PIH are relatively high, suggesting a wide therapeutic index. * Oral LD50: 5 g/kg in both mice and rats []* Intraperitoneal LD50: 1 g/kg in both mice and rats []

A: In subchronic toxicity studies where rats were given PIH orally for 90 days, high doses (800 mg/kg) caused a significant increase in serum alkaline phosphatase and transaminase levels, indicating potential liver toxicity. [] Microscopic examination of liver tissues confirmed hepatic degeneration in a dose-dependent manner. []

A: The lipophilic nature of PIH and some of its analogs allows them to permeate cell membranes, including the mitochondrial membrane. [, , ] This characteristic facilitates the targeting of iron in specific cellular compartments, such as the mitochondria, which is particularly relevant for diseases like Friedreich's ataxia. [] Further research into targeted drug delivery systems, such as liposomes or nanoparticles, could potentially improve the delivery of PIH analogs to specific tissues or cells, enhancing their therapeutic efficacy and minimizing off-target effects.

ANone: The provided research focuses primarily on the in vitro and in vivo iron-chelating properties of PIH and its analogs. These papers do not delve into the specific areas of biomarkers, analytical methods, immunogenicity, drug-transporter interactions, or drug-metabolizing enzyme interactions.

A: While PIH has shown good oral bioavailability, its solubility can be a limiting factor. [, ] Formulation strategies using co-solvents like PEG-300 and Cremophor EL have been employed to improve PIH's solubility and dissolution rate, potentially enhancing its absorption and bioavailability. []

ANone: PIH offers several advantages over DFO:

- Oral Bioavailability: PIH can be administered orally, whereas DFO requires parenteral administration due to its poor intestinal absorption. [, , ]

- Iron Mobilization Efficacy: PIH analogs have demonstrated higher efficacy in mobilizing hepatocellular iron compared to DFO in animal studies. [, ]

- Cost-Effectiveness: PIH and its analogs are generally less expensive to synthesize compared to DFO, potentially making them a more cost-effective treatment option. [, ]

A: Yes, other iron chelators, such as deferiprone (L1) [, ], have shown promise in preclinical studies and are being investigated as potential alternatives. The choice of the most suitable iron chelator depends on factors such as the specific clinical context, the patient's needs, and the drug's efficacy and safety profile.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。